molecular formula C5H6O2 B3056766 6-Oxabicyclo[3.1.0]hexan-3-one CAS No. 74017-10-0

6-Oxabicyclo[3.1.0]hexan-3-one

Cat. No.: B3056766
CAS No.: 74017-10-0
M. Wt: 98.1 g/mol
InChI Key: VZMRGSWFCBXBPW-UHFFFAOYSA-N
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Description

6-Oxabicyclo[310]hexan-3-one is an organic compound with the molecular formula C₅H₆O₂ It is a bicyclic structure containing an oxygen atom in one of the rings, making it an oxabicyclo compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hexan-3-one can be achieved through various methods. One common approach involves the cyclization of 3-cyclopenten-1-one with an epoxidizing agent. For instance, the reaction of 3-cyclopenten-1-one with a peracid such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hexan-3-one involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new bonds and complex structures .

Comparison with Similar Compounds

Similar Compounds

    6-Oxabicyclo[3.1.0]hexane: Similar in structure but lacks the carbonyl group.

    3,4-Epoxycyclopentanone: Another name for 6-Oxabicyclo[3.1.0]hexan-3-one.

    Cyclopentane oxide: Similar structure but different reactivity due to the absence of the carbonyl group.

Uniqueness

This compound is unique due to its combination of an epoxide ring and a carbonyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .

Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-3-1-4-5(2-3)7-4/h4-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMRGSWFCBXBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336692
Record name 6-oxabicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74017-10-0
Record name 6-oxabicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The requisite epoxide 211 for the enantioselective ring-opening reaction was prepared according to the method of Noyori (Suzuki, M.; Oda Y., Noyori, R. J. Am. Chem. Soc. 1979, 101, 1623-1625). Thus, 3-cyclopentenone was synthesized via the Pd(0)-catalyzed rearrangement of 3,4-epoxycyclopentene, a reaction remarkable both for the efficiency of catalysis and the ease of the experimental procedure. Epoxidation of 3-cyclopantenone was effected with trifluoroperacetic acid to afford 3,4-epoxycyclopentanone (211) in 60% isolated yield after distillation. We found that treatment of the trifluroacetic anhydride with hydrogen peroxide-urea addition compound provided a useful alternative to the literature method for the preparation of trifluoroperacetic acid Noyori's procedure for preparation of trifluoroperacetic acid specifies the use of 90% H2O2. Overall, this two-step sequence provided multigram quantities of epoxide 211 in pure form with no chromatographic purification necessary.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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